4-cyclopentylBenzoic acid
CAS No.: 19936-22-2
Cat. No.: VC20745096
Molecular Formula: C12H14O2
Molecular Weight: 190.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 19936-22-2 |
---|---|
Molecular Formula | C12H14O2 |
Molecular Weight | 190.24 g/mol |
IUPAC Name | 4-cyclopentylbenzoic acid |
Standard InChI | InChI=1S/C12H14O2/c13-12(14)11-7-5-10(6-8-11)9-3-1-2-4-9/h5-9H,1-4H2,(H,13,14) |
Standard InChI Key | URANGAMHASGWGX-UHFFFAOYSA-N |
SMILES | C1CCC(C1)C2=CC=C(C=C2)C(=O)O |
Canonical SMILES | C1CCC(C1)C2=CC=C(C=C2)C(=O)O |
Introduction
4-Cyclopentylbenzoic acid is an aromatic compound categorized under benzoic acids, featuring a cyclopentyl group attached to the para position of the benzoic acid moiety. Its molecular formula is
, and it is recognized by its CAS number 19936-22-2. This compound has garnered attention in medicinal chemistry and materials science due to its unique structural properties and potential applications.
Synthesis and Reactivity
4-Cyclopentylbenzoic acid can be synthesized through various methods, including the Grignard reaction, where a cyclopentylmagnesium bromide reacts with a suitable benzoic acid derivative. The synthesis process often involves multiple steps, including esterification and hydrolysis, to achieve the desired product.
Medicinal Chemistry
Research indicates that derivatives of cyclopentylbenzoic acids are significant in drug development, particularly as inhibitors for various kinases. For instance, studies have shown that modifications of the cyclopentyl group can enhance the potency and selectivity of kinase inhibitors, making them valuable in cancer therapy and other diseases related to kinase dysregulation .
Material Science
4-Cyclopentylbenzoic acid has been explored for its liquid crystal properties, which are essential in developing advanced materials for electronic displays . The compound's ability to form liquid crystalline phases can be exploited in various applications, including LCD technology.
Research Findings
Recent studies have highlighted the importance of 4-cyclopentylbenzoic acid in medicinal chemistry:
-
Inhibition Studies: It has been shown that compounds containing the cyclopentylbenzoic acid moiety exhibit significant inhibitory activity against CAMKK2 and other kinases, indicating their potential as therapeutic agents .
-
Structure-Activity Relationship: The structural modifications of the cyclopentyl group can lead to variations in biological activity, emphasizing the need for detailed SAR studies .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume